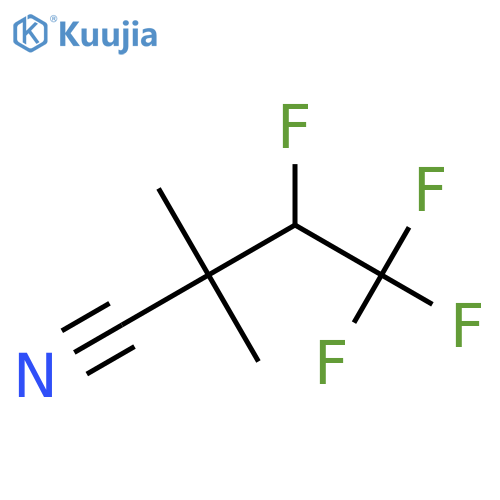Cas no 1780820-14-5 (3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile)

1780820-14-5 structure
商品名:3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile 化学的及び物理的性質
名前と識別子
-
- 3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile
- 1780820-14-5
- EN300-1953144
-
- インチ: 1S/C6H7F4N/c1-5(2,3-11)4(7)6(8,9)10/h4H,1-2H3
- InChIKey: DLSRRYHFMGCKCV-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)(F)F)C(C#N)(C)C
計算された属性
- せいみつぶんしりょう: 169.05146188g/mol
- どういたいしつりょう: 169.05146188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 23.8Ų
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953144-5.0g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1953144-2.5g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1953144-5g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 5g |
$3313.0 | 2023-09-17 | ||
| Enamine | EN300-1953144-10.0g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1953144-0.05g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1953144-0.25g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1953144-1g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1953144-10g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 10g |
$4914.0 | 2023-09-17 | ||
| Enamine | EN300-1953144-0.5g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1953144-1.0g |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile |
1780820-14-5 | 1g |
$1142.0 | 2023-06-03 |
3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1780820-14-5 (3,4,4,4-tetrafluoro-2,2-dimethylbutanenitrile) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 42464-96-0(NNMTi)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
